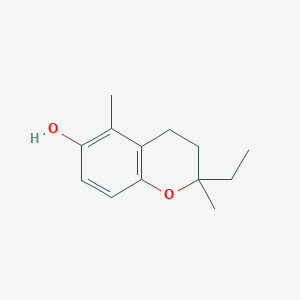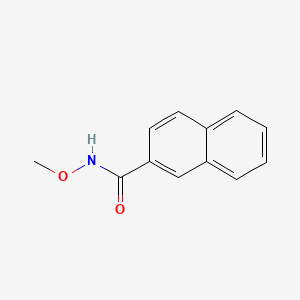![molecular formula C6H7NO3S2 B11897805 2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)- CAS No. 174139-70-9](/img/structure/B11897805.png)
2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)-: is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thieno[3,2-e]-1,2-thiazine precursor with an oxidizing agent to introduce the dioxide functionality. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be employed to modify the sulfur dioxide group, potentially converting it to a sulfide or sulfoxide.
Substitution: The compound can participate in substitution reactions where functional groups on the thieno[3,2-e]-1,2-thiazine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or sulfides.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application.
Comparación Con Compuestos Similares
Thieno[3,2-e]-1,2-thiazine derivatives: These compounds share a similar core structure but differ in the functional groups attached.
Sulfonamide derivatives: Compounds with a sulfonamide group that exhibit similar chemical reactivity.
Uniqueness: What sets 2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)- apart is its specific arrangement of sulfur and oxygen atoms, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and interaction profiles.
Propiedades
Número CAS |
174139-70-9 |
|---|---|
Fórmula molecular |
C6H7NO3S2 |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
(4S)-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol |
InChI |
InChI=1S/C6H7NO3S2/c8-5-3-7-12(9,10)6-4(5)1-2-11-6/h1-2,5,7-8H,3H2/t5-/m1/s1 |
Clave InChI |
XJIFVJXWTXQPAJ-RXMQYKEDSA-N |
SMILES isomérico |
C1[C@H](C2=C(SC=C2)S(=O)(=O)N1)O |
SMILES canónico |
C1C(C2=C(SC=C2)S(=O)(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


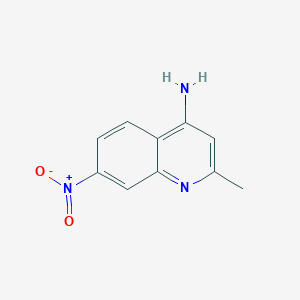
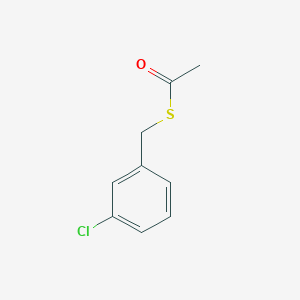


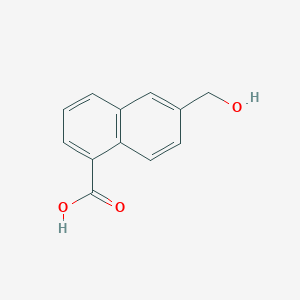

![2-Benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11897754.png)





